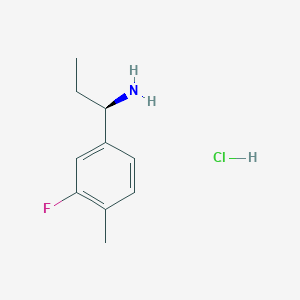

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine

描述

属性

IUPAC Name |

(1R)-1-(3-fluoro-4-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-7(2)9(11)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKFVOFWZXWRDE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)C)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC(=C(C=C1)C)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1R)-1-(3-Fluoro-4-methylphenyl)propylamine is a compound of significant interest in medicinal chemistry and pharmacology. Its biological activity is primarily linked to its interactions with various receptors and enzymes, making it a potential candidate for therapeutic applications, particularly in the treatment of neurological disorders.

The compound possesses a propylamine backbone with a fluorinated aromatic ring, which contributes to its unique biological properties. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to target proteins.

The biological activity of this compound is mediated through its interaction with specific molecular targets:

- Receptor Binding : The compound has shown the ability to bind to neurotransmitter receptors, influencing neurotransmission pathways. This includes potential interactions with serotonin and dopamine receptors, which are critical in mood regulation and neurological function.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can alter physiological responses and disease processes.

Biological Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Neuropharmacological Effects : Research indicates that this compound can modulate neurochemical pathways, potentially offering therapeutic benefits in conditions such as depression and anxiety disorders. Its structural similarity to known psychoactive compounds suggests it may exhibit similar pharmacological profiles .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. These assessments include reproductive toxicity studies in animal models, which aim to determine any adverse effects on reproductive health .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the aromatic ring can significantly impact the compound's biological activity. For example, substituents on the phenyl ring can enhance receptor binding affinity or alter enzyme inhibition potency .

Case Studies

Several case studies highlight the practical implications of this compound:

- Study on TRPV1 Antagonism : A study demonstrated that analogs of this compound could effectively antagonize TRPV1 receptors, which are involved in pain signaling pathways. This suggests potential applications in pain management therapies .

- Pharmacokinetics : Research into the pharmacokinetic properties indicates that this compound has favorable absorption characteristics, making it a viable candidate for oral administration in therapeutic settings .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H16F |

| Molecular Weight | 195.26 g/mol |

| Binding Affinity | Varies with target receptor (specific studies needed) |

| Toxicity Level | Low to moderate (depends on dosage and route) |

| Primary Applications | Neurological disorders, pain management |

科学研究应用

Medicinal Chemistry Applications

-

CRF Receptor Modulation :

- The compound has been studied for its potential as a modulator of corticotropin-releasing factor (CRF) receptors. CRF is involved in stress responses and various neuropsychiatric disorders such as anxiety and depression. Compounds that interact with CRF receptors may offer therapeutic benefits for these conditions .

-

Antidepressant Activity :

- Research indicates that similar compounds can exhibit antidepressant properties by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways. The structural similarity of (1R)-1-(3-Fluoro-4-methylphenyl)propylamine to known antidepressants suggests it may have similar effects .

- Inhibition of Phospholipase A2 :

Table 1: Summary of Pharmacological Activities

Case Study 1: CRF Receptor Ligands

A study focused on the development of aminothiazole derivatives, which included this compound as a reference compound. These derivatives demonstrated significant antagonist activity towards CRF receptors, suggesting their potential use in treating stress-related pathologies .

Case Study 2: Antidepressant Screening

In a comparative study of various compounds for antidepressant activity, this compound was evaluated alongside established antidepressants. Preliminary results indicated a promising profile, warranting further investigation into its mechanism of action and efficacy in clinical settings .

相似化合物的比较

Structural Variations and Substituent Effects

The table below highlights key structural differences between (1R)-1-(3-Fluoro-4-methylphenyl)propylamine and its analogs:

Key Observations :

- Substituent Position : The position of fluorine (e.g., 3- vs. 4-fluoro) significantly alters electronic effects and steric hindrance. For instance, 4-fluoro derivatives are more common in antiarrhythmic agents due to enhanced metabolic stability .

- Branched vs. Linear Amines : Branched analogs like isopropylamine exhibit higher thermal stability, as seen in extraterrestrial amine studies , suggesting that branching in propylamine derivatives may enhance stability in synthetic applications.

Physical and Chemical Properties

准备方法

Asymmetric Reduction of Ketone Precursors

A common strategy involves the asymmetric reduction of the corresponding ketone, 1-(3-fluoro-4-methylphenyl)propan-1-one, to the chiral alcohol intermediate, followed by amination to the target amine.

Biocatalytic Reduction: Alcohol dehydrogenases (ADHs) have been employed for the enantioselective reduction of aryl ketones similar to the target compound. For instance, ADHs from Leifsonia sp. or Candida glabrata have demonstrated high enantiomeric excess (>99%) and yields in reducing fluorinated aryl ketones to their corresponding alcohols, which can be further converted to amines.

Chemical Catalysis: Asymmetric hydrogenation using chiral Ru-complexes or other metal catalysts can also reduce the ketone to the (R)-alcohol with high enantioselectivity. Subsequent conversion to the amine typically involves reductive amination or substitution reactions.

Reductive Amination

Reductive amination of the ketone intermediate with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride, catalytic hydrogenation) is a direct route to the target amine.

- This method allows for the introduction of the amine group while preserving the stereochemistry established in the reduction step.

Chiral Resolution of Racemic Amines

When racemic mixtures are obtained, enzymatic or chemical resolution techniques are applied.

Enzymatic Resolution: Lipase-catalyzed selective hydrolysis or acylation can separate enantiomers, as demonstrated in related β-amino acid derivatives.

Chemical Resolution: Formation of diastereomeric salts with chiral acids followed by crystallization is a classical approach.

Synthesis via β-Amino Acid Precursors

A modified Rodionov synthesis involves the reaction of substituted benzaldehydes with malonic acid and ammonium acetate, yielding racemic β-amino acids, which can be esterified and subsequently converted to the target amine.

Patented Methods and Industrial Preparations

Patent literature provides detailed synthetic routes relevant to this class of compounds:

Patent EP0325571A1 describes novel amines and their preparation, including methods involving the reaction of esterified precursors with amines or reduction of amides to amines. These methods can be adapted for fluorinated phenylpropylamines.

Patent CA1340223C outlines processes for preparing diphenylpropylamines via reactions of esterified propanol derivatives with amines or by reduction of propionamides, which can be conceptually extended to fluorinated analogs.

Comparative Table of Preparation Methods

Research Findings and Process Optimization

Enzymatic methods have shown remarkable efficiency in producing chiral amines with enantiomeric excesses exceeding 99%, with process parameters approaching industrial relevance, including high substrate loading and space-time yields.

Fusion enzymes combining reductase and cofactor recycling systems have enhanced productivity and reduced catalyst loadings, suggesting potential for scale-up in the synthesis of chiral amines structurally related to this compound.

Chemical methods remain valuable for their robustness and adaptability, especially when enzymatic systems are unavailable or unsuitable due to substrate specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。